molecular formula C21H13N0 B517121 Dibenz(a,j)acridin-14(7H)-one CAS No. 105467-74-1

Dibenz(a,j)acridin-14(7H)-one

Cat. No.: B517121
CAS No.: 105467-74-1
M. Wt: 195.22 g/mol
InChI Key: OITULNAOGROFKX-UHFFFAOYSA-N
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Description

Dibenz(a,j)acridin-14(7H)-one is a complex organic compound with a unique pentacyclic structure It is characterized by its intricate arrangement of carbon and nitrogen atoms, forming a highly stable and rigid framework

Preparation Methods

The synthesis of Dibenz(a,j)acridin-14(7H)-one involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, where linear precursors are transformed into the pentacyclic structure through a series of chemical transformations. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

Dibenz(a,j)acridin-14(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the pentacyclic core.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, researchers are exploring its potential as a therapeutic agent, given its unique structure and chemical properties. Industrial applications may include its use as a precursor for the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Dibenz(a,j)acridin-14(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The pathways involved in its mechanism of action are still under investigation, but they likely involve complex biochemical processes that are influenced by the compound’s unique structure.

Comparison with Similar Compounds

Similar compounds to Dibenz(a,j)acridin-14(7H)-one include other pentacyclic structures with variations in the arrangement of atoms and functional groups. For example, 12-hydroxy-13-oxa-3-azapentacyclo[12.8.0.0 .0?,?.0 ?, ocosa-1(14),2(11),3,9,15,17,19,21-octaen-8-one is a similar compound with an additional oxygen atom and hydroxyl group

Properties

CAS No.

105467-74-1

Molecular Formula

C21H13N0

Molecular Weight

195.22 g/mol

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-2-one

InChI

InChI=1S/C21H13NO/c23-21-19-15-7-3-1-5-13(15)9-11-17(19)22-18-12-10-14-6-2-4-8-16(14)20(18)21/h1-12H,(H,22,23)

InChI Key

OITULNAOGROFKX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(N3)C=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(N3)C=CC5=CC=CC=C54

Appearance

Solid powder

Key on ui other cas no.

578-95-0
643-62-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9(10H)-acridone
9-azaanthracen-10-one
acridone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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